molecular formula C23H20Cl2N4O2 B2848260 (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 860649-37-2

(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B2848260
CAS No.: 860649-37-2
M. Wt: 455.34
InChI Key: QQBZDXLOQRGLTI-IMOCCOEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a complex organic molecule It features a pyridazine ring substituted with a 2,4-dichlorophenylmethyl group and a hydrazinyl group, along with a penta-1,4-dien-3-one chain substituted with a 4-methoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one typically involves multiple steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Substitution with 2,4-dichlorophenylmethyl group:

    Formation of the penta-1,4-dien-3-one chain: This involves the synthesis of the penta-1,4-dien-3-one moiety, which can be achieved through aldol condensation reactions.

    Final coupling: The final step involves coupling the pyridazine derivative with the penta-1,4-dien-3-one chain under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2/c1-31-21-9-3-16(4-10-21)2-8-20(30)12-13-26-28-23-11-7-19(27-29-23)14-17-5-6-18(24)15-22(17)25/h2-13,15,26H,14H2,1H3,(H,28,29)/b8-2+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBZDXLOQRGLTI-IMOCCOEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.